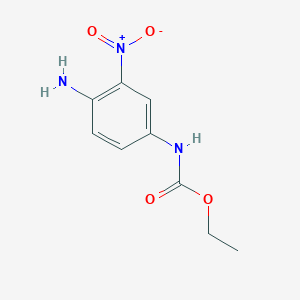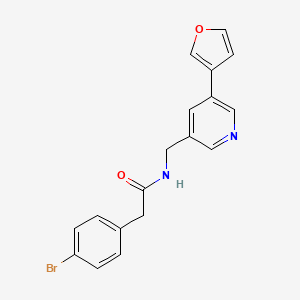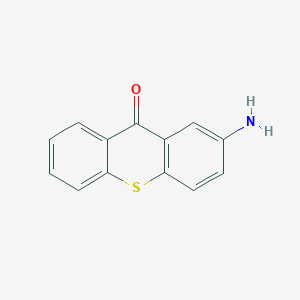
2-Amino-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-thioxanthen-9-one is a chemical compound with the molecular formula C13H9NOS and a molecular weight of 227.29 . It is a solid substance and is a derivative of thioxanthone, which is a sulfur analog of xanthone .
Synthesis Analysis
The synthesis of this compound and similar compounds has been explored in several studies . For instance, one study described a synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones via copper-promoted cascade reactions . The reaction employed easily available 2-amino-3-iodochromones and amines as substrates .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . For example, one study discussed the photophysical properties of thioxanthone-based compounds, including this compound . Another study investigated the molecular structure, vibrational spectral, HOMO-LUMO, and NBO analysis of a related compound, 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol .Chemical Reactions Analysis
Thioxanthone, the parent compound of this compound, is known to be a powerful photocatalyst for organic reactions . It has a high triplet energy and a relatively long triplet lifetime, and it can participate successfully in merger reactions with metal complexes . A study on thioxanthone derivatives as photoredox catalysts for photopolymerization processes also provides insights into the chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C13H9NOS and it has a molecular weight of 227.29 .Applications De Recherche Scientifique
Photoinitiators for Radical Polymerization
Amino-thioxanthone photoinitiators, including derivatives of 2-amino-thioxanthen-9-one, have been developed for radical polymerization. These photoinitiators exhibit high molar extinction coefficients and broad absorption in the visible region. Specifically, some derivatives have shown excellent photoinitiating properties in polymerization under visible light exposure, suggesting their potential use in various polymerization processes (Wu et al., 2014).
Synthesis of Labeled Compounds
Thioxanthen-9-ones, including this compound, are key in synthesizing biologically active and medicinally significant compounds. For instance, the synthesis of labeled derivatives of thioxanthen-9-one has been described, which are important for various applications in medicinal chemistry (Javaheri et al., 2016).
Molluscicidal and Nematocidal Activity
Reactions involving thioxanthen-9-ol and nucleophiles, including this compound, have led to compounds with potential molluscicidal and nematocidal activities. These activities suggest their application in agricultural and pest control sectors (El-Sakka et al., 1993).
High-Performance Photopolymerization
Thioxanthone-based photoinitiators, related to this compound, are used in high-performance photopolymerization processes. These compounds exhibit excellent migration stability, making them suitable for use in food packaging or biomedical fields (Wu et al., 2017).
Synthesis of Heterocyclic Compounds
Amino-thioxanthen-9-ones, including this compound, are used in the Skraup reaction for synthesizing heterocyclic compounds. These reactions produce diverse chemical structures, indicating their significance in chemical synthesis and pharmaceutical applications (Fujiwara & Okabayashi, 1994).
Photophysical Properties in Solvents
Studies on thioxanthone, including derivatives like this compound, focus on their spectral and photophysical properties in various solvents. Understanding these properties is essential for their application in photochemical and photophysical processes (Krystkowiak et al., 2006).
Mécanisme D'action
Target of Action
The primary target of 2-Amino-thioxanthen-9-one, also known as Hycanthone, is P-glycoprotein 1 . This protein plays a crucial role in the body as it is an energy-dependent efflux pump responsible for decreased drug accumulation in multidrug-resistant cells .
Mode of Action
It is known that this compound preferentially inhibitsDNA synthesis and mammalian topoisomerase type II . During these processes, thioxanthen-9-ones are believed to undergo reduction into thioxanthenes .
Biochemical Pathways
It is known that thioxanthen-9-ones, a family of compounds to which this compound belongs, play a unique role in photochemistry . They have a high triplet energy and a relatively long triplet lifetime, and they can participate successfully in merger reactions with metal complexes .
Pharmacokinetics
It is known that hycanthone, a related compound, is orally available . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It is known that some members of the thioxanthen-9-one family of compounds, to which this compound belongs, preferentially inhibit dna synthesis and mammalian topoisomerase type ii . This suggests that this compound may have similar effects.
Action Environment
It is known that thioxanthen-9-ones, a family of compounds to which this compound belongs, play a unique role in photochemistry . This suggests that light exposure may influence the action of this compound.
Safety and Hazards
Orientations Futures
The future directions for the research and application of 2-amino-thioxanthen-9-one are promising. It has potential applications in photopolymerization processes and 3D printing technologies . The development of high-performance visible photosensitive resins with improved photosensitivity is one of the potential outcomes of this research .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Amino-thioxanthen-9-one are intriguing. It has been used as a photoinitiator, a compound that absorbs light and initiates a photopolymerization reaction . The compound shows high molar extinction coefficients and a broad absorption range in the visible region
Cellular Effects
While the specific cellular effects of this compound are not extensively studied, it’s known that thioxanthone derivatives can influence cellular processes. For instance, some thioxanthone derivatives have been shown to exhibit antifungal effects
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a photoinitiator. It absorbs light and initiates a photopolymerization reaction This involves the conversion of light energy into chemical energy, leading to changes at the molecular level
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to initiate polymerization of certain compounds under xenon light exposure
Propriétés
IUPAC Name |
2-aminothioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQHDJCDUTWHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2998130.png)
![6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2998134.png)
![N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2998135.png)
![methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2998137.png)

![6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2998141.png)
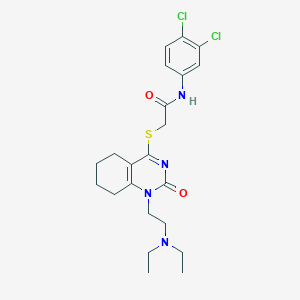
![7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2998145.png)
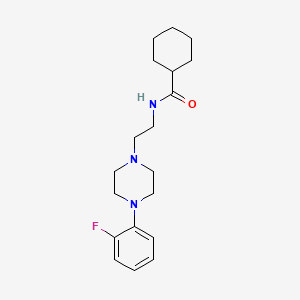
![4-[[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2998148.png)
![N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2998149.png)

